ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
Description
Ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a synthetic organic compound characterized by a tetrahydrobenzofuran core substituted with a 2-chlorophenyl carbonyloxyimino group and an ethyl ester moiety. Its Z-configuration at the C4 oxime bond and the partially hydrogenated benzofuran ring confer unique stereoelectronic properties, making it a candidate for applications in agrochemical or pharmaceutical research .
Properties
IUPAC Name |
ethyl (4Z)-4-(2-chlorobenzoyl)oxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5/c1-3-24-19(23)17-11(2)16-14(9-6-10-15(16)25-17)21-26-18(22)12-7-4-5-8-13(12)20/h4-5,7-8H,3,6,9-10H2,1-2H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDLVCBUWXLXCH-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCCC2=NOC(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C\2=C(O1)CCC/C2=N/OC(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that compounds with similar structural motifs to ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exhibit anti-inflammatory properties. For instance, the inhibition of cyclooxygenase-2 (COX-II) enzymes is a common mechanism for reducing inflammation. The incorporation of electron-withdrawing groups, such as chlorophenyl moieties, has been shown to enhance the anti-inflammatory activity of related compounds .
Analgesic Effects
In addition to its anti-inflammatory capabilities, this compound may also serve as an analgesic agent. Studies on structurally similar compounds have demonstrated their effectiveness in pain management through various mechanisms, including the modulation of pain pathways and receptor interactions .
Anticancer Activity
The unique structure of this compound suggests potential anticancer applications. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The precise mechanisms remain a subject of ongoing research.
Pesticidal Properties
The structural characteristics of this compound may also lend themselves to applications in agriculture as a pesticide or herbicide. Compounds with similar functionalities have been explored for their efficacy in controlling pests and diseases in crops .
Development of Agricultural Chemicals
Research into the synthesis and optimization of this compound could lead to the development of new agricultural chemicals that are both effective and environmentally sustainable. The exploration of its bioactivity against specific pests could provide insights into its practical applications in crop protection .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate group at position 2 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is common in ester derivatives, as seen in similar tetrahydrobenzofuran systems .
| Reaction Conditions | Product | Source |
|---|---|---|
| 1M NaOH, reflux, 4h | 4-({[(2-Chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |
| H₂SO₄ (cat.), H₂O, reflux, 6h | Same as above |
The hydrolysis mechanism involves nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by elimination of ethanol.
Oxime Group Reactivity
The (Z)-configured oxime at position 4 participates in two primary transformations:
Beckmann Rearrangement
Under acidic conditions (e.g., H₂SO₄, PCl₅), the oxime undergoes Beckmann rearrangement, converting the C=N bond into an amide linkage. For example:
This reaction is analogous to rearrangements observed in nitroheterocyclic systems .
Hydrolysis of the Carbonyloxy Group
The (2-chlorophenyl)carbonyloxy group is prone to hydrolysis, releasing CO₂ and forming a hydroxylamine intermediate:
The electron-withdrawing chlorine atom on the phenyl ring accelerates this process .
Cyclization Reactions
The oxime and ester groups may participate in cyclization under microwave irradiation or thermal conditions, forming fused heterocycles. For instance:
| Conditions | Product | Source |
|---|---|---|
| Hydrazine hydrate, CH₃COOH, Δ | Pyrazoline-fused tetrahydrobenzofuran | |
| NH₂OH·HCl, NaOAc, ethanol | Isoxazole derivative |
These reactions mirror methodologies used in pyrazole and isoxazole syntheses from α,β-unsaturated carbonyl precursors .
Electrochemical Reduction
The oxime’s C=N bond can undergo reduction at cathodic potentials, as demonstrated for nitroheterocycles . Cyclic voltammetry in aprotic solvents (e.g., DMF) would likely show a reduction peak near −0.5 V vs. Ag/AgCl, generating an amine intermediate.
Nucleophilic Substitution at the 2-Chlorophenyl Group
The chlorine atom on the phenyl ring may be replaced by nucleophiles (e.g., OH⁻, NH₃) under SNAr conditions, though steric hindrance from the benzofuran system could limit reactivity .
Thermal Decomposition
At elevated temperatures (>200°C), the compound may decompose via:
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Decarboxylation of the ester group.
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Fragmentation of the oxime into nitrile and ketone byproducts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
*ALS: Acetolactate synthase, a target for sulfonylurea herbicides.
Key Observations:
Core Heterocycle Differences :
- The tetrahydrobenzofuran core in the target compound offers reduced aromaticity compared to the triazine ring in metsulfuron methyl or the thiophene in the ethyl thiophene carboxylate. This may influence binding affinity to biological targets .
- The oxime ester group in the target compound is distinct from the sulfonylurea bridge in metsulfuron methyl, suggesting divergent mechanisms of action.
Ethyl vs. methyl esters: Ethyl esters generally exhibit slower hydrolysis rates, which could prolong bioavailability .
Bioactivity Hypotheses: While metsulfuron methyl inhibits ALS in plants, the target compound’s oxime ester may target unrelated enzymes (e.g., cytochrome P450) due to its electrophilic nitrile oxide intermediate formation .
Q & A
Q. What are the established synthetic routes for ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate, and what key reaction conditions are required?
The compound is synthesized via multi-step protocols involving Claisen condensation and Friedel-Crafts acylation to construct the benzofuran core. A critical step is the introduction of the (2-chlorophenyl)carbonyloxyimino group, which requires anhydrous conditions and catalysts like BF₃·Et₂O for optimal yield. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the Z-isomer .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
1H/13C NMR and FT-IR are primary tools. The Z-configuration of the imino group is confirmed by a characteristic downfield shift (~δ 8.5–9.0 ppm in 1H NMR) for the imino proton. The ester carbonyl (C=O) appears at ~170 ppm in 13C NMR, while the benzofuran ring system shows distinct aromatic signals. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₉H₁₅ClNO₅, MW 380.78 g/mol) .
Q. What are the critical structural features influencing the compound’s reactivity and stability?
The benzofuran scaffold provides rigidity, while the (2-chlorophenyl)carbonyloxyimino group introduces electrophilic character. The ethyl ester enhances solubility in organic solvents. Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the ester or imino groups .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
The compound is lipophilic (logP ~3.2), requiring dissolution in DMSO or ethanol for in vitro studies. For in vivo applications, formulation with cyclodextrins or liposomes may improve bioavailability. Solubility in aqueous buffers is limited (<10 µM), necessitating controls for solvent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
SAR strategies :
- Replace the 2-chlorophenyl group with electron-withdrawing substituents (e.g., 4-F, 3-CF₃) to enhance target binding affinity.
- Modify the ethyl ester to a methyl or tert-butyl group to alter metabolic stability. Comparative assays (e.g., enzyme inhibition, cytotoxicity) against analogs with these modifications can identify pharmacophoric requirements .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from isomeric purity (Z vs. E configuration) or batch variability . Methods:
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. DFT calculations (B3LYP/6-31G*) predict charge distribution, highlighting nucleophilic/electrophilic sites for covalent binding .
Q. What mechanisms underlie the compound’s reported anti-inflammatory activity?
Preliminary data suggest COX-2 inhibition via competitive binding to the arachidonic acid pocket. Methodological validation:
- Enzyme inhibition assays (colorimetric COX-2 kit).
- Western blotting to measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Key parameters:
- Catalyst screening : Use Sc(OTf)₃ instead of BF₃·Et₂O for milder conditions.
- Solvent optimization : Replace dichloromethane with acetonitrile to reduce side reactions.
- Temperature control : Maintain <50°C during imino group formation to prevent isomerization .
Q. What strategies isolate and characterize minor isomers or byproducts formed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
